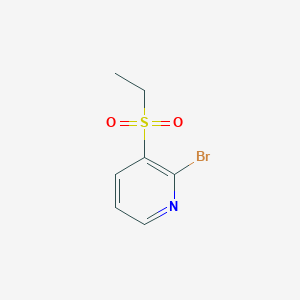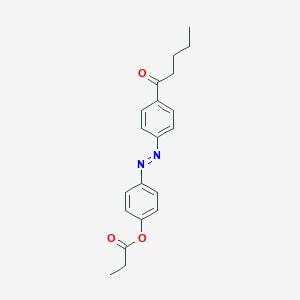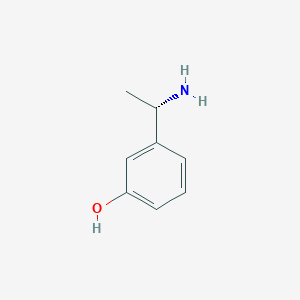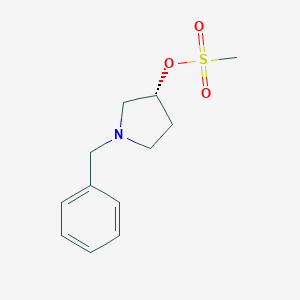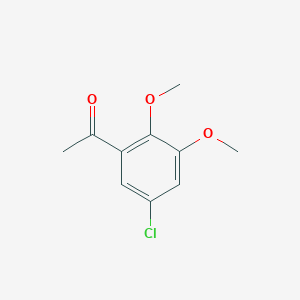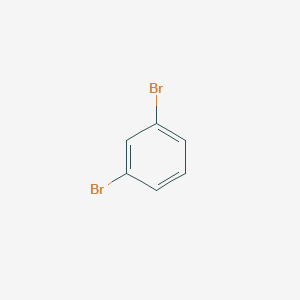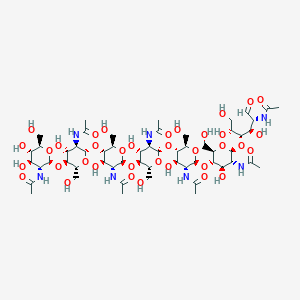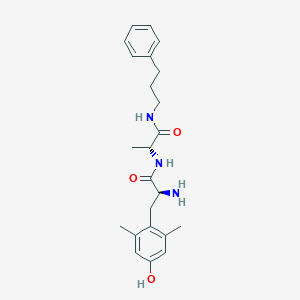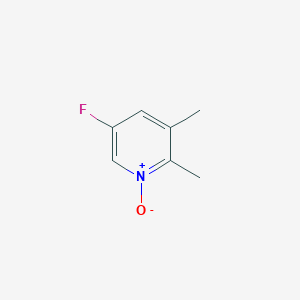
5-Fluoro-2,3-dimethylpyridine 1-oxide
概览
描述
5-Fluoro-2,3-dimethylpyridine 1-oxide, also known as FDMPO, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. FDMPO is a stable nitroxide radical that is commonly used as a spin label in electron paramagnetic resonance (EPR) spectroscopy. In
作用机制
5-Fluoro-2,3-dimethylpyridine 1-oxide acts as a spin label by interacting with unpaired electrons in biological molecules. The unpaired electrons cause a change in the magnetic field, which can be detected by EPR spectroscopy. 5-Fluoro-2,3-dimethylpyridine 1-oxide can be attached to specific sites on biomolecules, which allows for the measurement of structural changes and conformational dynamics.
生化和生理效应
5-Fluoro-2,3-dimethylpyridine 1-oxide has been shown to have minimal biochemical and physiological effects on biological systems. Studies have shown that 5-Fluoro-2,3-dimethylpyridine 1-oxide does not significantly alter the function or structure of proteins or other biomolecules. 5-Fluoro-2,3-dimethylpyridine 1-oxide has also been shown to have low toxicity and is generally considered safe for use in laboratory experiments.
实验室实验的优点和局限性
5-Fluoro-2,3-dimethylpyridine 1-oxide has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 5-Fluoro-2,3-dimethylpyridine 1-oxide is also highly sensitive and can detect small changes in the structure and dynamics of biomolecules. However, 5-Fluoro-2,3-dimethylpyridine 1-oxide has some limitations, including its relatively high cost and the need for specialized equipment, such as EPR spectrometers.
未来方向
There are several future directions for the use of 5-Fluoro-2,3-dimethylpyridine 1-oxide in scientific research. One potential application is in the study of protein-protein interactions, which play a critical role in many biological processes. 5-Fluoro-2,3-dimethylpyridine 1-oxide could be used as a probe to study the dynamics and conformational changes of proteins during interactions. Another potential application is in the development of new drugs and therapies. 5-Fluoro-2,3-dimethylpyridine 1-oxide could be used to study the interactions between drugs and their targets, which could lead to the development of more effective and targeted therapies. Overall, 5-Fluoro-2,3-dimethylpyridine 1-oxide has significant potential for use in a wide range of scientific research applications.
科研应用
5-Fluoro-2,3-dimethylpyridine 1-oxide has been widely used as a spin label in EPR spectroscopy, which is a powerful technique for studying the structure and dynamics of biological molecules. 5-Fluoro-2,3-dimethylpyridine 1-oxide can be attached to specific sites on proteins, nucleic acids, and other biomolecules to probe their structure and function. 5-Fluoro-2,3-dimethylpyridine 1-oxide has also been used as a probe for studying the microenvironment of biological membranes and lipid bilayers.
性质
CAS 编号 |
113210-00-7 |
|---|---|
产品名称 |
5-Fluoro-2,3-dimethylpyridine 1-oxide |
分子式 |
C7H8FNO |
分子量 |
141.14 g/mol |
IUPAC 名称 |
5-fluoro-2,3-dimethyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C7H8FNO/c1-5-3-7(8)4-9(10)6(5)2/h3-4H,1-2H3 |
InChI 键 |
GGMFFQOCDRQTKB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C[N+](=C1C)[O-])F |
规范 SMILES |
CC1=CC(=C[N+](=C1C)[O-])F |
同义词 |
Pyridine, 5-fluoro-2,3-dimethyl-, 1-oxide (9CI) |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







免责声明和体外研究声明
请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![5-Methylpyrido[3,4-e][1,2,4]triazine](/img/structure/B47520.png)
